molecular formula C10H10F3N3O2S2 B2989832 N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1448065-67-5

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2989832
CAS No.: 1448065-67-5
M. Wt: 325.32
InChI Key: GPTOKRDZXFJRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features: This compound features a thiophene-2-sulfonamide core linked via an ethyl chain to a 3-(trifluoromethyl)-1H-pyrazole moiety. The molecular formula is C₁₀H₁₀F₃N₃O₂S₂ (inferred from analogous structures in ), with a molecular weight of ~341.3 g/mol.

Properties

IUPAC Name

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O2S2/c11-10(12,13)8-3-5-16(15-8)6-4-14-20(17,18)9-2-1-7-19-9/h1-3,5,7,14H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTOKRDZXFJRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide involves multiple steps, starting with the formation of the pyrazole ring. This is typically achieved through the cyclization of 3-(trifluoromethyl)acrylonitrile with hydrazine hydrate. The resulting pyrazole is then reacted with 2-bromoethylthiophene-2-sulfonamide under suitable conditions, such as in the presence of a base like sodium hydride, to form the final product. Industrial production methods often optimize these steps for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide exerts its effects involves interactions with molecular targets like enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and stability, allowing it to traverse cell membranes effectively. The sulfonamide moiety interacts with specific protein sites, modulating their activity and leading to desired biological effects. Detailed studies of these pathways can help design more potent and selective compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazole and Sulfonamide Moieties

Table 1: Key Structural Differences and Implications
Compound Name / ID Core Structure Substituents/Modifications Molecular Weight Potential Impact on Properties
Target Compound Thiophene-2-sulfonamide + pyrazole -CF₃ on pyrazole; ethyl linker ~341.3 g/mol Enhanced metabolic stability and lipophilicity due to -CF₃; moderate solubility from sulfonamide
2-(Benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide Acetamide + pyrazole Benzylthio group; no sulfonamide 343.4 g/mol Reduced hydrogen-bonding capacity; higher lipophilicity due to benzylthio
Methyl 3-(N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate Thiophene-sulfonamide + methyl ester Methyl ester instead of free sulfonamide 383.4 g/mol Prodrug potential (ester hydrolysis in vivo); altered solubility and bioavailability
5-Ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide Thiophene-2-sulfonamide + cyclohexyl Cyclohexyl group; ethyl substituent on thiophene ~367.4 g/mol Increased steric bulk; potential for improved target selectivity
Key Observations :
  • Trifluoromethyl Pyrazole : Common in all analogs (), this group improves resistance to oxidative metabolism, a critical factor in drug design .
  • Sulfonamide vs. Ester/Carboxamide : The free sulfonamide in the target compound enhances acidity (pKa ~10–12), promoting ionic interactions with biological targets, whereas esters () or carboxamides () may require metabolic activation .

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Properties Based on Structural Analogues
Property Target Compound 2-(Benzylthio)-Analog Methyl Ester Analog
LogP ~2.5 (moderate lipophilicity) ~3.2 (high lipophilicity) ~2.8 (ester reduces hydrophobicity)
Solubility (aq.) Moderate (sulfonamide ionization) Low (benzylthio non-polar) Low (ester hydrolyzes in vivo)
Metabolic Stability High (CF₃ resists oxidation) Moderate (benzylthio susceptible) High (prodrug design)

Biological Activity

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiophene moiety linked to a sulfonamide group and a trifluoromethyl-substituted pyrazole. The presence of the trifluoromethyl group is known to enhance lipophilicity and bioactivity, making it a valuable pharmacophore in drug design.

Biological Activity Overview

Research indicates that compounds containing the thiophene-2-sulfonamide core exhibit significant biological activities, particularly in inducing apoptosis in cancer cells. The following sections detail specific findings related to this compound's biological activity.

Apoptosis Induction

Studies have demonstrated that derivatives of thiophene-2-sulfonamide can induce apoptosis through mitochondrial pathways. For instance, compounds with similar structures have shown sub-micromolar binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, with Ki values reported at 0.3-1 μM . These interactions suggest that the compound may inhibit these proteins, promoting cell death in tumor cells.

Cytotoxicity

Cytotoxicity assays reveal that this compound exhibits IC50 values less than 10 μM against various cancer cell lines, indicating potent anti-cancer properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiophene and pyrazole moieties can significantly impact the biological activity of the compounds. The trifluoromethyl group enhances potency by increasing hydrophobic interactions with target proteins .

Compound Ki (Mcl-1) Ki (Bcl-2) IC50 (Tumor Cells)
Compound A0.3 μM1 μM<10 μM
Compound B0.4 μM1 μM<10 μM

Case Studies

Several case studies highlight the effectiveness of compounds derived from thiophene-2-sulfonamide:

  • HL-60 Cell Line Study : In vitro assays conducted on HL-60 leukemia cells showed that these compounds could induce apoptosis effectively, implicating their potential in treating hematological malignancies .
  • Anti-inflammatory Activity : Compounds with similar structures have also demonstrated anti-inflammatory properties, making them candidates for further development in treating inflammatory diseases .

Q & A

What are the optimal synthetic routes for N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves coupling a trifluoromethylpyrazole intermediate with a thiophene-sulfonamide scaffold. Key steps include:

  • Sulfonylation : Reacting thiophene-2-sulfonyl chloride with an ethylenediamine derivative under anhydrous conditions (e.g., CHCl₃ with triethylamine as a base) .
  • Pyrazole Functionalization : Introducing the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions. For example, using Pd-catalyzed coupling with 3-(trifluoromethyl)-1H-pyrazole .
  • Yield Optimization : Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly affect yields. Catalytic amounts of DMAP may improve sulfonamide formation efficiency .

How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Answer:
Contradictions in biological data (e.g., IC₅₀ variations) may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO-K1), incubation times, or buffer compositions (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Compound Purity : HPLC purity ≥98% (using C18 columns, acetonitrile/water gradients) is critical; trace impurities like unreacted sulfonyl chloride can skew results .
  • Target Selectivity : Off-target effects should be assessed via counter-screens against related enzymes (e.g., COX-2 vs. COX-1 in cyclooxygenase studies) .

What advanced analytical techniques are recommended for structural elucidation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is essential to confirm the trifluoromethyl group’s presence (δ ≈ -60 to -70 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately verify molecular weight (e.g., m/z 379.08 for C₁₁H₁₁F₃N₄O₂S₂) .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and pyrazole groups) .
  • HPLC-PDA/MS : Detect impurities at ≤0.1% levels using reverse-phase columns (e.g., Agilent ZORBAX SB-C18) .

What computational strategies are effective for predicting the compound’s binding affinity to G-protein-coupled receptors (GPCRs)?

Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with GPCRs (e.g., TRPV1 or mGluR5). Focus on sulfonamide hydrogen bonds and pyrazole-π stacking .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in lipid bilayers (e.g., CHARMM36 force field) to assess stability over 100 ns trajectories .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs with modified trifluoromethyl or thiophene groups .

How can metabolic stability and in vivo pharmacokinetics be evaluated for this compound?

Answer:

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life (t₁/₂) >60 min suggests favorable metabolic stability .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu ≥5% is desirable for CNS penetration) .
  • Pharmacokinetic Profiling : Administer intravenously/orally to rodents and calculate AUC, Cₘₐₓ, and bioavailability (≥30% oral bioavailability is target) .

What strategies mitigate toxicity risks associated with the trifluoromethyl group?

Answer:

  • Reactive Metabolite Screening : Identify glutathione adducts via trapping assays (e.g., LC-MS/MS) to detect electrophilic intermediates .
  • CYP Inhibition Assays : Test against CYP3A4 and CYP2D6 to assess drug-drug interaction potential .
  • In Silico Toxicity Prediction : Tools like Derek Nexus or ProTox-II evaluate hepatotoxicity and mutagenicity risks .

How does the compound’s sulfonamide moiety influence its solubility and formulation?

Answer:

  • pH-Dependent Solubility : The sulfonamide’s pKa (~6.5) dictates solubility in buffered solutions (e.g., ≥1 mg/mL at pH 7.4) .
  • Salt Formation : Co-crystallize with sodium or meglumine to enhance aqueous solubility for parenteral formulations .
  • Lipid-Based Formulations : Use Labrasol or Capryol 90 to improve oral absorption in preclinical models .

What are the key challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Purification : Replace flash chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective large-scale purification .
  • Exothermic Reactions : Control temperature during sulfonylation using jacketed reactors to prevent decomposition .
  • Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., <500 ppm triethylamine) .

How can researchers validate the compound’s mechanism of action in disease models?

Answer:

  • Gene Knockdown/Out Models : Use CRISPR-Cas9 to silence target genes (e.g., COX-2) and confirm phenotype rescue in vitro/in vivo .
  • Biochemical Assays : Measure downstream biomarkers (e.g., PGE₂ for COX inhibition) via ELISA .
  • Animal Efficacy Studies : Dose in murine inflammation or cancer models (e.g., carrageenan-induced edema) with histopathological analysis .

What are the best practices for storing this compound to ensure long-term stability?

Answer:

  • Storage Conditions : -20°C in amber vials under argon to prevent hydrolysis/oxidation. Desiccate to avoid moisture uptake .
  • Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) and quantify impurities via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.